![molecular formula C11H17NO5 B12290382 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid
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Overview
Description
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is a synthetic organic compound with the molecular formula C11H17NO5 and a molecular weight of 243.256 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an oxazolidine ring, and a carboxylic acid functional group . The compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate is then reacted with zinc powder in acetic acid at 0°C, followed by stirring at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds that incorporate this structure have been evaluated for their efficacy against Mycobacterium tuberculosis, targeting the Pks13 thioesterase domain, which is crucial for mycobacterial cell wall biosynthesis . The optimization of these compounds has led to improved antitubercular potencies (Minimum Inhibitory Concentration < 1 μM) and favorable ADMET profiles, making them promising candidates for further development .
PROTAC Development
The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation of these bifunctional molecules, potentially optimizing their drug-like properties and efficacy .
Building Block in Synthesis
As a heterocyclic building block, this compound is utilized in the synthesis of various complex organic molecules. Its unique spirocyclic structure allows for diverse modifications, enabling chemists to create a wide range of derivatives with tailored pharmacological activities .
Case Study 1: Tuberculosis Inhibitors
A study focusing on the optimization of compounds targeting the Pks13 enzyme demonstrated that derivatives of the spiro compound could effectively inhibit bacterial growth. The iterative design process involved high-throughput screening and structure-guided optimization, leading to the identification of lead compounds with enhanced stability and potency against tuberculosis .
Case Study 2: Development of Targeted Protein Degraders
In research aimed at developing new PROTACs, the use of this compound was pivotal. The rigid linker facilitated the formation of stable ternary complexes between the target protein and E3 ligase, demonstrating improved degradation efficiency compared to traditional linkers .
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxazolidine ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but lacks the oxazolidine ring.
2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid: Similar structure but with different functional groups.
6-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid: Similar structure but with an amino group instead of an oxazolidine ring.
Uniqueness
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is unique due to its combination of a spirocyclic structure, an oxazolidine ring, and a Boc-protected amine.
Biological Activity
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid (CAS Number: 2168618-83-3) is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C11H17NO5
- Molecular Weight : 243.26 g/mol
- CAS Number : 2168618-83-3
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing the compound to engage in further chemical reactions that may enhance its biological efficacy.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may possess similar effects.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells, a critical mechanism for cancer treatment. For example, related compounds have been shown to increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced apoptosis through the activation of caspases .
Case Studies
- In vitro Studies :
- In vivo Studies :
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H17NO5 |
Molecular Weight | 243.26 g/mol |
CAS Number | 2168618-83-3 |
Purity | ≥97% |
Biological Activity | Mechanism of Action |
---|---|
Anti-inflammatory | Inhibition of COX/LOX |
Anticancer | Induction of apoptosis |
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-16-6-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
QABAFFXXHIXKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)COC2 |
Origin of Product |
United States |
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